1-(4-Chlorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
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Overview
Description
1-(4-Chlorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. These compounds are characterized by a seven-membered ring containing two nitrogen atoms. The presence of a chlorobenzenesulfonyl group and a thiolan-3-yl group makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable electrophiles.
Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the diazepane ring using 4-chlorobenzenesulfonyl chloride under basic conditions.
Attachment of the Thiolan-3-yl Group: This can be done through nucleophilic substitution reactions where a thiolane derivative is introduced to the diazepane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzenesulfonyl group can be reduced to form the corresponding benzene derivative.
Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiolan-3-yl group would yield sulfoxides or sulfones, while substitution of the chlorine atom would yield various substituted benzenesulfonyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways involving sulfonyl or diazepane groups.
Medicine: Potential use in drug development for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. In biological systems, it could interact with enzymes or receptors through its sulfonyl or diazepane groups, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane: Similar structure but with a methyl group instead of a chlorine atom.
1-(4-Chlorobenzenesulfonyl)-4-(pyrrolidin-3-yl)-1,4-diazepane: Similar structure but with a pyrrolidine ring instead of a thiolane ring.
Uniqueness
1-(4-Chlorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is unique due to the combination of its chlorobenzenesulfonyl and thiolan-3-yl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness could make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S2/c16-13-2-4-15(5-3-13)22(19,20)18-8-1-7-17(9-10-18)14-6-11-21-12-14/h2-5,14H,1,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZRGTDUADESOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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